(3S,5R)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
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Overview
Description
(3S,5R)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(3S,5R)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S,5R)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-5-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid methyl ester
- This compound ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the Boc protecting group also allows for selective deprotection and subsequent functionalization.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
(3S,5R)-5-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(9(14)15)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 |
InChI Key |
COUSEPKMLOODLP-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)C(=O)O |
Origin of Product |
United States |
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